Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H22N2O3. It is known for its unique structural features, which include an azetidine ring and a pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate serves as a valuable intermediate for the construction of complex molecules.
Biology and Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of novel therapeutic agents targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various preclinical models.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
- Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperazine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness: Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate stands out due to its unique combination of an azetidine ring and a pyrrolidinone moiety. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)8-4-10(15)13-5-8/h8-9H,4-7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUQGZGBVUKVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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